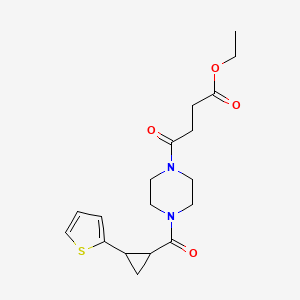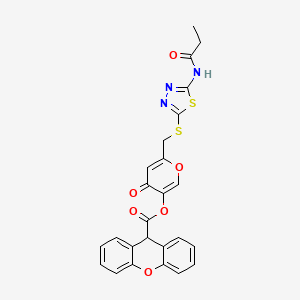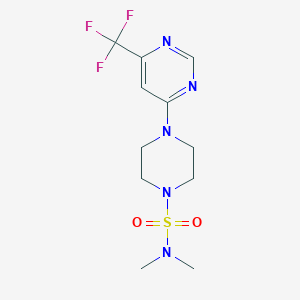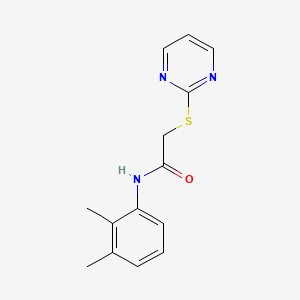
N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FEO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. FEO is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and has the potential to be used in the treatment of various types of cancer.
Mechanism Of Action
The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme that plays a role in the development and progression of cancer. By inhibiting LSD1, N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Advantages And Limitations For Lab Experiments
One of the main advantages of using N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments is its high potency as an inhibitor of cancer cell growth. However, one limitation of using N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Future Directions
There are several potential future directions for research on N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. Another area of research is the investigation of N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide's potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential side effects of N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its long-term safety in humans.
In conclusion, N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a promising chemical compound that has the potential to be used in the treatment of various types of cancer. Its potent inhibition of cancer cell growth and its unique mechanism of action make it an attractive target for further research. However, more studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves several steps, including the formation of the oxalamide and the tosylate intermediate. The final step involves the coupling of the oxalamide and the tosylate intermediate to form N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex process and requires a high level of expertise in organic chemistry.
Scientific Research Applications
N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been the subject of many scientific studies, with researchers investigating its potential applications in the treatment of cancer. Studies have shown that N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a potent inhibitor of cancer cell growth and has the potential to be used in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-15-5-7-17(8-6-15)30(26,27)23-11-3-13-29-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-28-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDHTOKDJVRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)


![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)



![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

